molecular formula C13H21NO3 B2451004 Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1099570-33-8

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B2451004
CAS RN: 1099570-33-8
M. Wt: 239.315
InChI Key: GHRFQWRATSDVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C12H19NO3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-9H,4-7H2,1-3H3 . This indicates that the compound has a bicyclic structure with a nitrogen atom incorporated into one of the rings.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.29 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate has been synthesized and analyzed for its molecular structure. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, as a cyclic amino acid ester. This was characterized using NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Catalytic and Synthetic Applications

The compound and its derivatives find use in catalytic and synthetic applications. For example, Shimada et al. (2010) described the reaction of a cyclic formyl-carbonyl ylide derived from alpha-diazo-beta-ketoester with phenylacetylene derivatives, which is a part of the synthesis of natural products (Shimada et al., 2010).

Pharmaceutical Intermediates

Compounds like tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate serve as key intermediates in the synthesis of pharmaceuticals. For instance, Zhang et al. (2018) detailed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, demonstrating the relevance of such compounds in drug development (Zhang et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRFQWRATSDVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate

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